2-Amino-1-(4-chlorophenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
CAS No.: 476483-36-0
Cat. No.: VC9092856
Molecular Formula: C22H20ClN3OS2
Molecular Weight: 442.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476483-36-0 |
|---|---|
| Molecular Formula | C22H20ClN3OS2 |
| Molecular Weight | 442.0 g/mol |
| IUPAC Name | 2-amino-1-(4-chlorophenyl)-4-(2-ethylsulfanylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C22H20ClN3OS2/c1-2-28-22-15(10-11-29-22)19-16(12-24)21(25)26(14-8-6-13(23)7-9-14)17-4-3-5-18(27)20(17)19/h6-11,19H,2-5,25H2,1H3 |
| Standard InChI Key | AUNACWRFZRUDBQ-UHFFFAOYSA-N |
| SMILES | CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)Cl)N)C#N |
| Canonical SMILES | CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)Cl)N)C#N |
Introduction
2-Amino-1-(4-chlorophenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound featuring a quinoline backbone with various functional groups, including an amino group, a 4-chlorophenyl group, an ethylthiothiophenyl group, and a carbonitrile group. This compound is of interest due to its potential pharmacological properties and its structural complexity, which makes it a candidate for further chemical and biological studies.
Molecular Formula and Identifiers
-
Molecular Formula: CHClNOS
-
CAS Number: 476483-36-0
-
PubChem CID: Not explicitly listed, but related compounds are documented under PubChem .
Hazards and Safety
Potential Applications and Biological Activity
While specific biological activity data for this compound is not detailed in the available sources, compounds with similar structures have been explored for various pharmacological activities, such as anti-inflammatory or antimicrobial properties. The presence of a quinoline core, known for its bioactivity, suggests potential applications in medicinal chemistry.
Similar Compounds
-
2-Amino-1-(2-chlorophenyl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: This compound shares a similar structure but with a 2-chlorophenyl group instead of a 4-chlorophenyl group .
-
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate: Used in the synthesis of novel condensed fuoropyrimidines as anti-hyperlipidemic agents .
Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume